5-Hexenyltrichlorosilane

Descripción general

Descripción

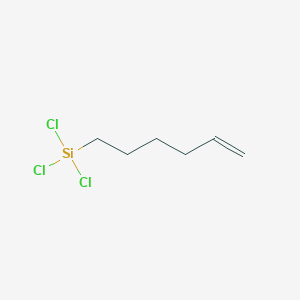

5-Hexenyltrichlorosilane is an organosilicon compound with the chemical formula C6H11Cl3Si. It is a colorless liquid with a pungent odor and is chemically stable. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It has a boiling point of 153-155 degrees Celsius and a density of about 1.12 g/mL .

Métodos De Preparación

5-Hexenyltrichlorosilane is typically synthesized by reacting 5-hexen-1-ol with trichlorosilane or a trichlorosilane alcoholyzing agent. The reaction is usually carried out under an inert atmosphere, with common solvents being chloroform or dimethylformamide . The reaction conditions often require careful control to ensure the desired product is obtained.

Análisis De Reacciones Químicas

5-Hexenyltrichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace one or more of the chlorine atoms.

Hydrolysis: It reacts rapidly with water or moisture in the air to form hydrogen chloride and silanols.

Addition Reactions: The hexenyl group can participate in addition reactions, such as hydrosilylation.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Surface Modification

5-Hexenyltrichlorosilane is primarily used for modifying surfaces to enhance their properties. Its ability to form self-assembled monolayers (SAMs) makes it ideal for creating functionalized surfaces.

- Nanopatterning : HTCS has been employed in the nanopatterning of titanium dioxide (TiO2) surfaces. By utilizing HTCS, researchers can create nanoscale patterns that improve the surface's catalytic properties and photocatalytic efficiency .

- Substrate-Protein Interactions : In a study focusing on enzyme affinity, substrates were treated with a toluene solution of HTCS to enhance their interaction with enzymes. This method demonstrated improved substrate-enzyme affinity, crucial for biosensor applications .

Polymer Synthesis

HTCS serves as a precursor for synthesizing various polymeric materials through surface-initiated polymerization techniques.

- Polymethylene Brushes : A significant application involves the formation of polymethylene brushes on silicon substrates modified with HTCS. This process allows for the creation of well-defined hydrocarbon polymer brushes, which are valuable in developing advanced materials with tailored properties .

Coatings and Films

The compound is also utilized in creating protective coatings and films that impart desirable characteristics to substrates.

- Abrasion Resistance : HTCS-based coatings have been shown to enhance abrasion resistance when applied to various substrates, making them suitable for protective applications in industrial settings .

- Hydrophobic Surfaces : The incorporation of HTCS into coating formulations can lead to superhydrophobic surfaces, which are useful in applications requiring water repellency and easy cleaning properties .

Nanotechnology Applications

In nanotechnology, this compound plays a pivotal role due to its ability to facilitate the assembly of nanoscale structures.

- One-Dimensional Nanostructures : Although direct synthesis of one-dimensional silicone nanofilaments (1D-SNF) from HTCS has shown limitations, its use as a precursor in various chemical reactions highlights its potential in developing nanostructured materials .

Data Table: Summary of Applications

Case Studies

-

Nanopatterning on TiO2 :

- Researchers successfully utilized HTCS to create nanoscale patterns on TiO2 surfaces, which significantly improved their catalytic activity under UV light. This application is particularly relevant for environmental remediation technologies.

-

Enzyme Affinity Modification :

- A study demonstrated that treating substrates with HTCS increased the binding affinity of enzymes, leading to enhanced performance in biosensors designed for detecting specific biomolecules.

-

Polymethylene Brush Formation :

- The development of polymethylene brushes using HTCS has opened new avenues for creating advanced materials with tailored physical and chemical properties, which are essential in various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Hexenyltrichlorosilane involves its high reactivity with nucleophiles and moisture. The trichlorosilane group is highly reactive, allowing it to participate in various chemical transformations. The hexenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis .

Comparación Con Compuestos Similares

5-Hexenyltrichlorosilane is similar to other organosilicon compounds such as:

5-Hexenylsilane: This compound is related to this compound and has been studied for its effects on polymerization and chemical transformations.

7-Octenyldimethylchlorosilane: Another organosilicon compound used in similar applications.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce hexenyl groups into various molecules, making it a valuable reagent in organic synthesis and material science.

Actividad Biológica

5-Hexenyltrichlorosilane (HTS) is a silane compound that has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows it to act as a coupling agent, facilitating the bonding of organic materials to inorganic substrates. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential applications in medical devices, and relevant research findings.

This compound has the molecular formula C₆H₉Cl₃Si and features a hexenyl group attached to a trichlorosilane moiety. This structure enables it to undergo various chemical reactions, including polymerization and cross-linking, which are essential for creating functionalized surfaces.

Biological Activity

The biological activity of this compound is primarily observed through its use in surface modification for biomedical applications. The compound can enhance biocompatibility and promote specific interactions with biological molecules.

1. Surface Functionalization

This compound is often used to modify surfaces of biomaterials. By forming a siloxane layer on metals or polymers, it can improve the attachment of biologically active agents, such as drugs or proteins. This property is crucial for developing drug-eluting stents and other implantable devices that require controlled release of therapeutic agents .

2. Drug Delivery Systems

In drug delivery applications, HTS-modified surfaces can be designed to release biologically active compounds in a controlled manner. Research has shown that coatings incorporating HTS can achieve sustained release profiles, reducing the risk of systemic toxicity associated with high-dose drug administration .

Study 1: Polymer Coatings for Medical Devices

A study investigated the use of this compound as a coating agent for medical devices. The results indicated that HTS-modified surfaces exhibited enhanced biocompatibility and reduced inflammatory responses when implanted in vivo. The study highlighted the importance of surface chemistry in determining the biological response to implants .

| Parameter | Control Surface | HTS-Modified Surface |

|---|---|---|

| Inflammatory Response Score | High | Low |

| Drug Release Rate | Variable | Controlled |

| Cell Adhesion | Low | High |

Study 2: Antimicrobial Properties

Another research project explored the antimicrobial properties of HTS-modified surfaces. The findings revealed that surfaces treated with this compound demonstrated significant reductions in bacterial colonization compared to untreated controls. This property is particularly beneficial for preventing infections associated with medical implants .

| Bacterial Strain | Control | HTS-Modified Surface |

|---|---|---|

| Staphylococcus aureus | High | Low |

| Escherichia coli | Moderate | Minimal |

Propiedades

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Hexenyltrichlorosilane interact with titanium dioxide (TiO2) surfaces, and what are the downstream effects?

A1: this compound (HTCS) interacts with TiO2 surfaces through a process called silanization. [] This involves the hydrolysis of the trichlorosilane groups of HTCS in the presence of moisture, leading to the formation of silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups on the TiO2 surface, forming strong covalent Si-O-Ti bonds. [] This results in the attachment of a thin layer of HTCS molecules on the TiO2 surface.

- Controllable Surface Properties: The process allows for control over the surface properties of TiO2. By adjusting parameters like tip voltage and scanning velocity during conductive-AFM nanolithography, researchers can create patterns with varying heights and chemistries on the TiO2 surface. []

- Hydrophobic/Hydrophilic Contrast: The patterned and unpatterned areas exhibit differences in hydrophobicity and hydrophilicity. This is because the HTCS molecules, with their hydrocarbon chains, create a more hydrophobic environment compared to the bare TiO2 surface. []

- Potential for Selective Interactions: The controlled differences in surface chemistry allow for selective interactions with other molecules. This opens possibilities for applications like selective immobilization of nanoparticles or biomolecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.